molecular formula C23H20F3N3O7S2 B4548076 N~2~-1,3-benzodioxol-5-yl-N~2~-(methylsulfonyl)-N~1~-[4-({[3-(trifluoromethyl)phenyl]amino}sulfonyl)phenyl]glycinamide

N~2~-1,3-benzodioxol-5-yl-N~2~-(methylsulfonyl)-N~1~-[4-({[3-(trifluoromethyl)phenyl]amino}sulfonyl)phenyl]glycinamide

Cat. No.: B4548076
M. Wt: 571.5 g/mol
InChI Key: ZZZIAXPRJWIWPI-UHFFFAOYSA-N
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Description

N~2~-1,3-benzodioxol-5-yl-N~2~-(methylsulfonyl)-N~1~-[4-({[3-(trifluoromethyl)phenyl]amino}sulfonyl)phenyl]glycinamide is a useful research compound. Its molecular formula is C23H20F3N3O7S2 and its molecular weight is 571.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 571.06947682 g/mol and the complexity rating of the compound is 1040. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Sulfonamides in Antiviral Research

Sulfonamides, a class of compounds to which the mentioned chemical could be related, have been studied for their potential antiviral properties. For example, the synthesis and evaluation of 5-benzylthio-1,3,4-oxadiazoles derived from α-amino acids, including their anti-HIV activity, were investigated. These compounds demonstrated some inhibitory activity against HIV, suggesting that structural modifications could lead to the development of new antiviral agents (Syed et al., 2011).

Herbicide Selectivity and Metabolism

Research on chlorsulfuron, a sulfonamide herbicide, highlights the importance of metabolism in the selectivity of herbicides for certain crops. Tolerant plants like wheat can rapidly metabolize chlorsulfuron to an inactive product, showcasing the biological basis for herbicide selectivity and the potential for designing selective agricultural chemicals (Sweetser et al., 1982).

Cardiac Electrophysiological Activity

The cardiac electrophysiological activity of N-substituted imidazolylbenzamides, which are structurally related to sulfonamides, was explored, revealing compounds with potency comparable to known class III agents. This suggests potential applications in developing treatments for arrhythmias (Morgan et al., 1990).

Prodrug Development

Sulfonamide derivatives have been evaluated as potential prodrug forms, particularly for enhancing the solubility and bioavailability of pharmaceuticals. This research underscores the role of sulfonamides in the development of more effective therapeutic agents (Larsen et al., 1988).

EP1 Receptor Selective Antagonists

Heteroaryl sulfonamides have been discovered as new EP1 receptor selective antagonists, illustrating the therapeutic potential of sulfonamide derivatives in modulating prostaglandin E2 effects, which could be relevant in inflammation and pain management (Naganawa et al., 2006).

Properties

IUPAC Name

2-[1,3-benzodioxol-5-yl(methylsulfonyl)amino]-N-[4-[[3-(trifluoromethyl)phenyl]sulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20F3N3O7S2/c1-37(31,32)29(18-7-10-20-21(12-18)36-14-35-20)13-22(30)27-16-5-8-19(9-6-16)38(33,34)28-17-4-2-3-15(11-17)23(24,25)26/h2-12,28H,13-14H2,1H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZZIAXPRJWIWPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C(F)(F)F)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20F3N3O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

571.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~2~-1,3-benzodioxol-5-yl-N~2~-(methylsulfonyl)-N~1~-[4-({[3-(trifluoromethyl)phenyl]amino}sulfonyl)phenyl]glycinamide
Reactant of Route 2
N~2~-1,3-benzodioxol-5-yl-N~2~-(methylsulfonyl)-N~1~-[4-({[3-(trifluoromethyl)phenyl]amino}sulfonyl)phenyl]glycinamide
Reactant of Route 3
N~2~-1,3-benzodioxol-5-yl-N~2~-(methylsulfonyl)-N~1~-[4-({[3-(trifluoromethyl)phenyl]amino}sulfonyl)phenyl]glycinamide
Reactant of Route 4
Reactant of Route 4
N~2~-1,3-benzodioxol-5-yl-N~2~-(methylsulfonyl)-N~1~-[4-({[3-(trifluoromethyl)phenyl]amino}sulfonyl)phenyl]glycinamide
Reactant of Route 5
N~2~-1,3-benzodioxol-5-yl-N~2~-(methylsulfonyl)-N~1~-[4-({[3-(trifluoromethyl)phenyl]amino}sulfonyl)phenyl]glycinamide
Reactant of Route 6
N~2~-1,3-benzodioxol-5-yl-N~2~-(methylsulfonyl)-N~1~-[4-({[3-(trifluoromethyl)phenyl]amino}sulfonyl)phenyl]glycinamide

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